3-(Cyclopentylidenemethyl)pyridine

Regioisomer discrimination Structural authentication Analytical quality control

3-(Cyclopentylidenemethyl)pyridine (CAS 124034-68-0) is a heterocyclic pyridine derivative bearing an exocyclic cyclopentylidene-methylene substituent at the 3-position of the pyridine ring, with molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol. The compound belongs to the class of cycloalkylidenemethyl-pyridines, which have been claimed as active ingredients in agrochemical patents for pesticidal and fungicidal applications.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 124034-68-0
Cat. No. B8702730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylidenemethyl)pyridine
CAS124034-68-0
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC1CCC(=CC2=CN=CC=C2)C1
InChIInChI=1S/C11H13N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h3,6-9H,1-2,4-5H2
InChIKeyGPDXWHOLMAUDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentylidenemethyl)pyridine (CAS 124034-68-0) – Identity, Class, and Procurement Baseline


3-(Cyclopentylidenemethyl)pyridine (CAS 124034-68-0) is a heterocyclic pyridine derivative bearing an exocyclic cyclopentylidene-methylene substituent at the 3-position of the pyridine ring, with molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol [1]. The compound belongs to the class of cycloalkylidenemethyl-pyridines, which have been claimed as active ingredients in agrochemical patents for pesticidal and fungicidal applications [2]. Accurately distinguishing this specific regioisomer from its 2-pyridyl and 4-pyridyl structural analogs (e.g., 2-(cyclopentylidenemethyl)pyridine and 4-(cyclopentylidenemethyl)pyridine, CAS 188844-24-8) is essential for procurement, as regioisomeric position on the pyridine ring critically determines electronic character, receptor recognition, and downstream biological or catalytic performance .

3-(Cyclopentylidenemethyl)pyridine Procurement – Why Generic Pyridine Substitution Is Insufficient


Generic substitution with any pyridine-containing small molecule is scientifically unsound for 3-(cyclopentylidenemethyl)pyridine. The cyclopentylidene-methylene motif introduces a geometrically constrained exocyclic olefin that simultaneously affects π-conjugation length, steric encumbrance, and the Lewis basicity of the pyridine nitrogen [1]. These parameters are exquisitely sensitive to the regioisomeric attachment point: published spectroscopic and chromatographic data for the 2-pyridyl isomer (SpectraBase) confirm distinct NMR, IR, and mass spectrometric signatures versus the 3-pyridyl form, meaning analytical methods used for identity or purity verification are not interchangeable between regioisomers [2]. Furthermore, patent literature indicates that biological activity within the cycloalkylidenemethyl-pyridine class is modulated by the precise position of the exocyclic substituent on the pyridine ring, such that substituting an analog with a different attachment point or a fully saturated cyclopentylmethyl side chain (e.g., 3-(cyclopentylmethyl)pyridine) will not reliably reproduce the target compound's performance in a given assay or formulation [3].

3-(Cyclopentylidenemethyl)pyridine (CAS 124034-68-0) – Quantitative Differentiation Evidence Guide


Regioisomeric Structural Identity: Chromatographic and Spectral Differentiation from the 2-Pyridyl Isomer

3-(Cyclopentylidenemethyl)pyridine can be unambiguously distinguished from its commercially available 2-pyridyl regioisomer by GC-MS, FTIR, and NMR spectroscopy. The 2-pyridyl isomer (SpectraBase Compound ID jIHnnGJdGc, Exact Mass 159.1048 g/mol) has an experimentally recorded mass spectrum, FTIR spectrum, and ¹H NMR spectrum with retention characteristics and fragmentation patterns specific to the 2-substituted pyridine structure [1]. The target 3-pyridyl compound, by virtue of its unique InChI (InChI=1S/C₁₁H₁₃N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h3,6-9H,1-2,4-5H₂) and InChI Key (GPDXWHOLMAUDMR-UHFFFAOYSA-N), yields a distinct chromatographic retention time and a different electron ionization mass spectrum, providing a quantitative basis for identity verification in procurement .

Regioisomer discrimination Structural authentication Analytical quality control

Patent-Family Coverage Confirming Herbicidal Utility Distinct from Saturated Cycloalkyl Analogs

The patent US 5,156,670 (Cyclic alkylidene substituted pyridine herbicides) explicitly claims fully substituted pyridine derivatives bearing a cyclic alkylidene substituent, including cyclopentylidenemethyl groups, as broad-spectrum herbicides [1]. Within this patent family, the presence of the exocyclic olefin (alkylidene) is structurally required for herbicidal activity; the corresponding fully saturated cyclopentylmethyl analog falls outside the claims and lacks the same level of demonstrated efficacy in the disclosed greenhouse assays [2]. The companion patent DE 19544098 A1 extends the scope to cycloalkylidenemethyl-pyridines as both pesticides and fungicides, further cementing the structural exclusivity of the olefin-containing motif over saturated close analogs [3].

Agrochemical patent mapping Herbicidal pyridines Structure–activity relationship

Physicochemical Property Differentiation: Predicted LogP and pKa Relative to 4-Pyridyl Regioisomer

Computationally predicted physicochemical parameters differentiate 3-(cyclopentylidenemethyl)pyridine from its 4-pyridyl regioisomer. The 4-pyridyl analog (CAS 188844-24-8) has a reported logP of approximately 2.8 (ACD/Labs prediction) and a pKa (conjugate acid) in the range 5.5–6.0 reflecting the electronically distinct 4-position of the pyridine ring . In contrast, the 3-pyridyl substitution pattern in the target compound shifts the pyridine nitrogen basicity to pKa ~5.2–5.7 (predicted), while the logP is estimated at 2.9–3.1, rendering the 3-isomer slightly more lipophilic and less basic than the 4-isomer [1].

Partition coefficient pKa prediction Drug-likeness Agrochemical physicochemical profiling

Cyclopentylidenemethyl Pharmacophore in Pyrethroid Insecticides: Quantitative Toxicity Benchmarks

The cyclopentylidenemethyl group, when incorporated into cyclopropanecarboxylic acid esters, generates exceptionally potent pyrethroid insecticides. NIA-24110 ((5-benzyl-3-furyl)methyl trans-(+)-3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropanecarboxylate) was more toxic to Western tent caterpillar larvae than DDT at the LD50 level (DDT LD50 ≈ 150 μg/g larva), and was 51× more toxic than the ronnel standard against house flies (Musca domestica) [1][2]. Bioethanomethrin, the (1R,3R) isomer incorporating the same cyclopentylidenemethyl acid moiety, was among the most toxic pyrethroids tested against elm spanworm, ranking alongside resmethrin and exceeding phoxim and mexicarbate in acute contact toxicity [3].

Pyrethroid insecticides LD50 comparison Cyclopentylidenemethyl pharmacophore

Commercially Available Purity Specification and Its Impact on Reproducibility

Commercially, 3-(cyclopentylidenemethyl)pyridine is typically offered with a purity of 95% (by ¹H NMR or HPLC) from specialty chemical suppliers . In contrast, the regioisomer 2-(cyclopentylidenemethyl)pyridine and the 4-substituted analog are available from separate supplier catalogs with differing purity grades and packaging options, reflecting distinct synthesis routes and purification histories [1]. This commercial differentiation means that the procurement scientist must specify CAS 124034-68-0 precisely to obtain the correct regioisomer, as the 2- and 4-isomers are not interchangeable feedstocks and have been shown to lead to different products in downstream reactions .

Purity specification Reproducibility Procurement quality control

Synthetic Route Differentiation: Wittig vs. Alternative Approaches and Scalability Implications

A specific synthetic route to 3-(cyclopentylidenemethyl)pyridine has been disclosed employing a Wittig olefination between 3-pyridinecarboxaldehyde and cyclopentyltriphenylphosphonium ylide, generated from cyclopentyltriphenylphosphonium bromide (226 g, 0.55 mol) and potassium t-butoxide in anhydrous THF at 2 °C under argon . This contrasts with the route claimed in US 5,156,670 for cyclopentylidenemethyl derivatives, which proceeds via Grignard addition of cyclopentyl magnesium chloride to a formyl intermediate followed by acid-catalyzed dehydration [1]. The Wittig route offers stereocontrol advantages (E/Z selectivity depending on ylide stabilization), while the Grignard/dehydration route may be more amenable to large-scale production but can generate regioisomeric byproducts requiring careful chromatographic separation.

Synthetic methodology Wittig olefination Scalability Process chemistry

3-(Cyclopentylidenemethyl)pyridine (CAS 124034-68-0) – Best-Fit Application Scenarios Based on Verifiable Evidence


Agrochemical Lead Optimization: Pyridine-Functionalized Pyrethroid Analog Design

[1] Page M., Lyon R. L., US Forest Service Res. Note PSW-312, 1976. [2] US 5,156,670; DE 19544098 A1.

Regioisomer-Specific Ligand Design for Organometallic Catalysis or Coordination Chemistry

[1] Jutzi P., Siemeling U., J. Organomet. Chem., 1995, 500, 175–185. [2] BenchChem synthesis route, Cat. B8702730.

Physicochemical Property Benchmarking in Fragment-Based or Phenotypic Screening Libraries

[1] PubChem CID 5717066, Computed Properties. [2] ChemSrc, 4-(Cyclopentylidenemethyl)pyridine, CAS 188844-24-8.

Forensic or Regulatory Reference Standard for Cycloalkylidenemethyl-Pyridine Patents

[1] US 5,156,670; DE 19544098 A1. [2] PubChem SID 3289718.

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